molecular formula C16H21NO5 B13187678 1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid

1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid

Katalognummer: B13187678
Molekulargewicht: 307.34 g/mol
InChI-Schlüssel: KUJLMWXSNXHLNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid is a synthetic organic compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol . This compound is characterized by its piperidine ring, which is substituted with a benzyloxycarbonyl group and a methoxymethyl group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like sodium hydride or potassium carbonate .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of green chemistry and process optimization are generally applied to ensure efficient and sustainable production.

Analyse Chemischer Reaktionen

1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid is largely dependent on its specific use in research. In medicinal chemistry, it may act as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active drug. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are critical to disease processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid include:

Eigenschaften

Molekularformel

C16H21NO5

Molekulargewicht

307.34 g/mol

IUPAC-Name

2-(methoxymethyl)-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C16H21NO5/c1-21-12-16(14(18)19)9-5-6-10-17(16)15(20)22-11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,18,19)

InChI-Schlüssel

KUJLMWXSNXHLNM-UHFFFAOYSA-N

Kanonische SMILES

COCC1(CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.